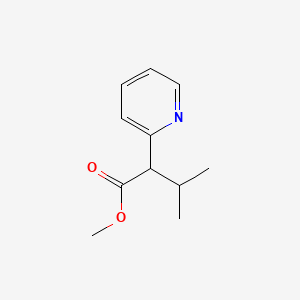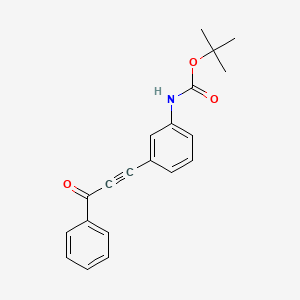
tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a phenylpropynyl group, and a phenylcarbamate group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-1H-indole.
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position gives an intermediate compound.
Boc Protection: The intermediate is then converted to its N-Boc derivative.
Reduction: The aldehyde group of the N-Boc derivative is reduced using sodium borohydride in methanol to obtain an alcohol.
Protection: The alcoholic hydroxy group is protected by treatment with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Formylation: Introduction of a formyl group into the 4-position using n-butyllithium as a base and dimethylformamide as an electrophile in anhydrous tetrahydrofuran at -78°C.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for larger-scale production with appropriate optimization of reaction conditions and purification steps.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpropynyl group.
Reduction: Reduction reactions can target the carbonyl group in the phenylpropynyl moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Serves as a building block in the development of novel organic compounds.
Biology and Medicine:
- Potential applications in drug discovery and development due to its unique structural features.
- May exhibit biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- May find applications in the development of new polymers and advanced materials .
作用機序
The mechanism of action of tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The phenylpropynyl group may interact with enzymes or receptors, leading to modulation of biological processes.
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate with similar protective group properties.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: Another carbamate with a different structural framework.
tert-Butyl 3-oxo-2,3-dihydro-1H-pyrazole-1-carboxylate: A compound with a pyrazole ring instead of a phenyl ring.
Uniqueness: tert-Butyl (3-(3-oxo-3-phenylprop-1-yn-1-yl)phenyl)carbamate is unique due to the presence of both a phenylpropynyl group and a phenylcarbamate group, which confer distinct chemical and biological properties. Its structural complexity allows for diverse chemical reactivity and potential biological activities.
特性
分子式 |
C20H19NO3 |
|---|---|
分子量 |
321.4 g/mol |
IUPAC名 |
tert-butyl N-[3-(3-oxo-3-phenylprop-1-ynyl)phenyl]carbamate |
InChI |
InChI=1S/C20H19NO3/c1-20(2,3)24-19(23)21-17-11-7-8-15(14-17)12-13-18(22)16-9-5-4-6-10-16/h4-11,14H,1-3H3,(H,21,23) |
InChIキー |
KKPPRMFRDJKUPO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C#CC(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


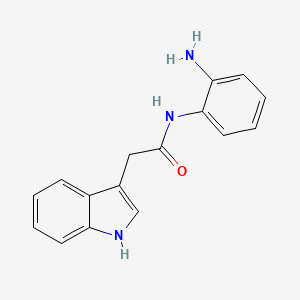
![2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B14112622.png)
![1,7-dimethyl-9-(4-methylphenyl)-3-(naphthalen-1-ylmethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14112629.png)
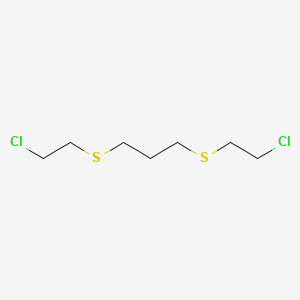


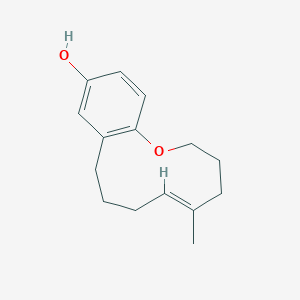
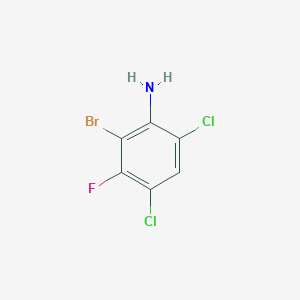
![3-[(2Z)-2-[[3-(trifluoromethyl)phenyl]methylidene]hydrazinyl]-1H-quinoxalin-2-one](/img/structure/B14112668.png)
![2-amino-8-[(1,6-dimethylimidazo[4,5-g]quinoxalin-2-yl)amino]-9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B14112676.png)
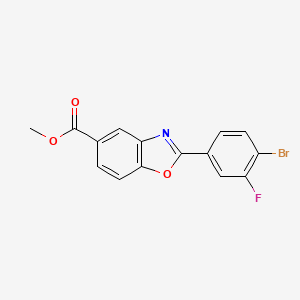
![1-(3-fluorobenzyl)-3-(3-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112686.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14112704.png)
